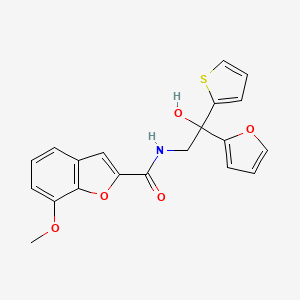

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

説明

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core substituted with a methoxy group at position 5. The carboxamide moiety links this benzofuran to a tertiary alcohol-bearing ethyl group, which is further substituted with furan-2-yl and thiophen-2-yl rings.

特性

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5S/c1-24-14-6-2-5-13-11-15(26-18(13)14)19(22)21-12-20(23,16-7-3-9-25-16)17-8-4-10-27-17/h2-11,23H,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWDOPPEBOBPQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan-2-yl and thiophen-2-yl intermediates: These intermediates can be synthesized through the reaction of furan and thiophene derivatives with appropriate reagents under controlled conditions.

Coupling of intermediates: The furan-2-yl and thiophen-2-yl intermediates are then coupled with a benzofuran derivative through a series of reactions involving catalysts and solvents.

Final assembly: The final step involves the formation of the carboxamide group, which is achieved by reacting the coupled intermediate with an amine derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

化学反応の分析

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogenated solvents and catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

科学的研究の応用

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the production of advanced materials with specific properties.

作用機序

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

Structural Similarities and Differences :

- Core Structure : Both compounds share the 7-methoxybenzofuran-2-carboxamide backbone.

- Molecular Formula: Target Compound: C₉H₇O₄ (benzofuran core) + C₈H₇O₂S (substituent) → C₁₇H₁₄NO₆S (estimated). Analog (): C₂₀H₁₇NO₄S .

Functional Implications :

N-(2-Nitrophenyl)thiophene-2-carboxamide

Structural Comparison :

N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (Compound 22, )

Structural Divergence :

- Substituents : A 4-methoxybenzyl group replaces the thiophene/furan-ethyl chain in the target compound.

- Synthetic Route : Both compounds use carboxamide coupling (EDCI/DMAP), but the target compound’s tertiary alcohol substituent likely requires protective strategies during synthesis .

Pharmacological Potential:

- Compound 22’s methoxybenzyl group may enhance lipophilicity and blood-brain barrier penetration, whereas the target compound’s polar hydroxyl group could limit CNS activity .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Hydrogen Bonding: The hydroxyl group in the target compound may facilitate stronger intermolecular interactions (e.g., crystal packing) compared to non-hydroxylated analogs, as seen in ’s analysis of dihedral angles and hydrogen-bond motifs .

- Toxicity Considerations : Thiophene derivatives (e.g., Thiophene fentanyl in ) highlight the need for caution, as unstudied analogs may exhibit unforeseen toxicities .

Q & A

Q. Basic Research Focus

- X-ray crystallography : Resolve intramolecular interactions (e.g., planar C4-C5(O2)-N1-C6 fragments) and dihedral angles between aromatic rings .

- Spectroscopy :

- Chromatography : Use reverse-phase HPLC with UV detection to assess purity (>95%) and resolve impurities .

What advanced methods address stereochemical challenges in synthesizing the hydroxyethyl bridge with dual heteroaryl substituents?

Advanced Research Focus

The 2-hydroxy-2-(furan/thiophen-2-yl)ethyl group introduces stereochemical complexity. Strategies include:

- Chiral auxiliaries : Temporarily fix configurations during amide bond formation .

- Asymmetric catalysis : Use transition-metal catalysts to enforce enantioselectivity in hydroxyethyl group formation.

- Dynamic resolution : Leverage intramolecular hydrogen bonding (e.g., N1⋯O3 interactions at 2.615 Å) to stabilize specific conformers during crystallization .

How do intramolecular interactions influence the compound’s conformational stability?

Advanced Research Focus

The central carboxamide fragment exhibits near-planarity due to strong intramolecular hydrogen bonds (e.g., N1⋯O3), which rotate the furan and thiophene rings by ~7–9° relative to the central plane . Computational modeling (DFT) can predict stabilization energies of these interactions and guide synthetic modifications. For example, nitro or methoxy substituents on adjacent rings may alter dihedral angles and packing efficiency in the crystal lattice .

What computational approaches are suitable for predicting reactivity and biological interactions?

Q. Advanced Research Focus

- DFT calculations : Optimize geometries, calculate frontier molecular orbitals (HOMO/LUMO), and predict sites for electrophilic/nucleophilic attack .

- Molecular docking : Simulate binding to biological targets (e.g., enzymes or receptors) by aligning the carboxamide moiety with active-site residues.

- MD simulations : Assess stability in solvated environments, particularly for the hydroxyethyl bridge’s flexibility .

How does this compound compare structurally and functionally to related benzofuran-carboxamide derivatives?

Q. Advanced Research Focus

- Structural analogs : Replace thiophene with phenyl groups (e.g., N-(2-nitrophenyl)furan-2-carboxamide) to study electronic effects on amide planarity .

- Functional analogs : Compare bioactivity with 3-{[(2-hydroxyphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide, which exhibits coordination chemistry with transition metals .

- Methodological insights : Contrast crystallization conditions (e.g., acetonitrile vs. THF) to optimize yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。